![molecular formula C18H18N6O B6052242 5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B6052242.png)
5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide
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Overview
Description
5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyrrole ring, and a phenyl group
Preparation Methods
The synthesis of 5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the pyrrole ring: The pyrrole ring is introduced through a substitution reaction, where a suitable pyrrole derivative is reacted with the triazolopyrimidine core.
Attachment of the phenyl group: The phenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final modifications:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and catalysts to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share the triazolopyrimidine core but may have different substituents. They are often used in similar applications, such as enzyme inhibition and receptor binding.
Pyrrole derivatives: Compounds with a pyrrole ring can have diverse biological activities. The presence of the pyrrole ring in this compound contributes to its unique properties.
Phenyl-substituted compounds: The phenyl group in this compound can be found in many other molecules, contributing to their chemical stability and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which allows it to interact with a wide range of targets and exhibit diverse biological activities.
Properties
IUPAC Name |
5-methyl-7-(1-methylpyrrol-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-12-15(17(25)22-13-7-4-3-5-8-13)16(14-9-6-10-23(14)2)24-18(21-12)19-11-20-24/h3-11,16H,1-2H3,(H,22,25)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREGWHKKTWIKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CN3C)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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